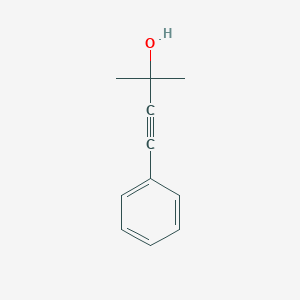

2-Methyl-4-phenylbut-3-yn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXYICBZMASCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302174 | |

| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-19-3 | |

| Record name | 1719-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-methyl-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenylbut-3-yn-2-ol, a valuable propargyl alcohol intermediate in organic synthesis. The primary synthetic route discussed is the Favorskii reaction, involving the base-catalyzed addition of phenylacetylene (B144264) to acetone (B3395972). This document details the underlying reaction mechanism, presents experimental protocols for various catalytic systems, and summarizes quantitative data to guide reaction optimization. Furthermore, a workflow for the synthesis and purification of the target molecule is provided, along with a detailed reaction mechanism diagram.

Introduction

This compound is a tertiary propargylic alcohol of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl ring, a carbon-carbon triple bond, and a tertiary alcohol, provides a versatile scaffold for the synthesis of more complex molecules. The primary and most efficient method for its synthesis is the Favorskii reaction, which involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[1][2] This guide will focus on the practical aspects of this synthesis, providing detailed experimental procedures and data to aid in its successful implementation in a laboratory setting.

Reaction Mechanism

The synthesis of this compound from phenylacetylene and acetone proceeds via a base-catalyzed nucleophilic addition, commonly known as the Favorskii reaction. The mechanism can be summarized in two key steps:

-

Deprotonation of Phenylacetylene: A strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), deprotonates the terminal alkyne of phenylacetylene. This generates a resonance-stabilized phenylacetylide anion, which is a potent nucleophile.[1]

-

Nucleophilic Attack: The phenylacetylide anion then attacks the electrophilic carbonyl carbon of acetone.

-

Protonation: The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final product, this compound.

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocols

Two common base systems for this reaction are potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu). Below are detailed protocols for each.

Protocol 1: Using Potassium Hydroxide (KOH)

This protocol is adapted from procedures for similar Favorskii reactions.

Materials:

-

Phenylacetylene

-

Acetone, anhydrous

-

Potassium hydroxide (KOH), powdered

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add powdered potassium hydroxide (1.2 to 2.0 equivalents relative to phenylacetylene).

-

Solvent and Reagent Addition: Add anhydrous THF or DMSO to the flask. Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenylacetylene (1.0 equivalent) and acetone (1.0 to 1.5 equivalents) in the chosen anhydrous solvent dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Using Potassium tert-Butoxide (KOtBu)

This protocol offers an alternative base that is often more soluble in organic solvents.

Materials:

-

Phenylacetylene

-

Acetone, anhydrous

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Add phenylacetylene (1.0 equivalent) dropwise, followed by the dropwise addition of acetone (1.2 equivalents).

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 6-12 hours).

-

Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification steps as described in Protocol 1.

Data Presentation

The yield of this compound is dependent on the reaction conditions. The following table summarizes reported yields under different catalytic systems.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KOH | THF | 0 | 8 | 81.4 | Benchchem |

| KOtBu | THF | 0 to RT | 6-12 | 60-72 | Benchchem |

Note: "RT" denotes room temperature.

Experimental Workflow

The overall process from starting materials to the purified product can be visualized as follows:

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via the Favorskii reaction of phenylacetylene and acetone is a robust and high-yielding method. The choice of base, either potassium hydroxide or potassium tert-butoxide, can influence the reaction time and overall yield. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity product suitable for further applications in drug development and materials science.

References

An In-depth Technical Guide to 2-Methyl-4-phenylbut-3-yn-2-ol (CAS: 1719-19-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbut-3-yn-2-ol, a versatile acetylenic alcohol with applications in organic synthesis and potential for biological activity. This document consolidates its chemical and physical properties, details a standard laboratory synthesis protocol, and explores its reactivity and known applications.

Chemical Identity

This compound is an organic compound classified as a tertiary acetylenic alcohol.[1] Its structure features a phenyl group attached to a butynyl chain, with a hydroxyl group and two methyl groups on the tertiary carbon.[1][2]

| Identifier | Value |

| CAS Number | 1719-19-3[1][2][3] |

| IUPAC Name | This compound[1][4] |

| Molecular Formula | C₁₁H₁₂O[1][3][5] |

| Molecular Weight | 160.21 g/mol [1][2][3] |

| Canonical SMILES | CC(C)(C#CC1=CC=CC=C1)O[1][4][5] |

| InChI Key | FUPXYICBZMASCM-UHFFFAOYSA-N[1][2] |

| Synonyms | 4-PHENYL-2-METHYLBUTYN-2-OL, 1,1-Dimethyl-3-phenylpropargyl alcohol, 3-Methyl-1-phenyl-1-butyne-3-ol[3] |

Physicochemical Properties

The compound is a solid at room temperature, appearing as a white to light yellow powder or crystal.[5] Its key physical and chemical properties are summarized below.

| Property | Value |

| Melting Point | 48-49°C[3], 51.0 to 55.0 °C, 54 °C |

| Boiling Point | 77°C at 0.1 mmHg[3], 85°C at 1 mmHg[6] |

| Density | 1.04 g/cm³[3] |

| Flash Point | 116.3°C[3] |

| Vapor Pressure | 0.00644 mmHg at 25°C[3] |

| Refractive Index | 1.557[3] |

| pKa | 13.07 ± 0.29 (Predicted)[3][5] |

| Storage Temperature | 2-8°C[3][5] |

| Purity | >98.0% (GC), 97% |

Synthesis

Experimental Protocol: Laboratory Scale Synthesis

A common laboratory-scale synthesis of this compound involves the condensation of phenylacetylene (B144264) with acetone.[1][2] This reaction is typically facilitated by a base catalyst.[1]

-

Reagents:

-

Conditions:

-

The reaction is carried out under an inert atmosphere.[1]

-

The temperature is controlled, typically between 0-25°C.[1][2] An optimized yield of 81.4% has been reported at 0°C for 8 hours in tetrahydrofuran (B95107) (THF).[2]

-

-

Purification:

-

The crude product can be purified by recrystallization from a non-polar solvent such as hexane (B92381) to achieve high purity.[1]

-

Synthesis Workflow

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dictated by its three main functional groups: the carbon-carbon triple bond, the tertiary hydroxyl group, and the phenyl ring.[1]

-

Carbon-Carbon Triple Bond: This site is prone to addition reactions, such as hydrogenation and halogenation.[1] It also allows for participation in metal-catalyzed coupling reactions.[1]

-

Hydroxyl Group: The tertiary alcohol group can undergo substitution and elimination reactions.[1] It also allows the molecule to participate in hydrogen bonding.[2]

-

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation.[1]

General Reactivity Overview

Biological Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.[1] Its activity is reportedly more pronounced against Gram-positive bacteria.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[1] The carbon-carbon triple bond is considered essential for this antimicrobial effect.[1]

| Bacterial Type | Inhibition | Potency |

| Gram-positive bacteria | Significant | Higher potency (lower MIC values)[1] |

| Gram-negative bacteria | Limited | Lower potency (higher MIC values)[1] |

The mechanism of action is thought to involve interactions with various molecular targets, where the hydroxyl group can participate in hydrogen bonding and the phenyl group contributes to hydrophobic interactions, enhancing binding affinity.[2]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[1][3]

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drug molecules that contain alkyne or hydroxyl functionalities.[1][3]

-

Agrochemical Synthesis: The compound is employed in the creation of pesticides and other crop protection agents.[1][3]

-

Fine and Specialty Chemicals: It is utilized in the production of specialty chemicals for various research and industrial applications.[1]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard.[4]

-

Hazard Statements:

-

Precautionary Statements:

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

References

- 1. This compound (1719-19-3) for sale [vulcanchem.com]

- 2. This compound | 1719-19-3 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-METHYL-4-PHENYL-3-BUTYN-2-OL - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-phenylbut-3-yn-2-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile intermediate compound in organic synthesis. This document includes a summary of its quantitative physical data, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₁H₁₂O, is an aromatic acetylenic alcohol.[1] Its structure, featuring a phenyl group, a carbon-carbon triple bond, and a tertiary alcohol, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The compound is a solid at room temperature and is soluble in polar organic solvents.[1][3]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | [1][2][3][4] |

| 160.22 g/mol | [5] | |

| Melting Point | 48-49°C | [2][6] |

| 51.0 to 55.0°C | [7] | |

| 54°C | [5] | |

| Boiling Point | 147°C | [1] |

| 77°C at 0.1 mmHg | [2][6] | |

| 85°C at 1 mmHg | [8] | |

| Density | 1.04 g/cm³ | [2][6] |

| Flash Point | 116.3°C | [2] |

| Vapor Pressure | 0.00644 mmHg at 25°C | [2] |

| Refractive Index | 1.557 | [2] |

| pKa (Predicted) | 13.07 ± 0.29 | [2] |

| Appearance | White to Light yellow powder/crystal | [5][7] |

| Colorless to pale yellow liquid | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound.

Synthesis of this compound via Base-Catalyzed Condensation

The primary method for synthesizing this compound is through the base-catalyzed condensation of phenylacetylene (B144264) and acetone (B3395972).[1][3] This reaction is a variation of the Favorskii reaction.

Methodology:

-

Reactants and Catalyst: The key reactants are phenylacetylene and acetone. A strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), is used as a catalyst.[1]

-

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF).[1]

-

Reaction Conditions:

-

In a reaction vessel under an inert atmosphere, phenylacetylene and acetone are dissolved in THF.

-

The solution is cooled to 0°C in an ice bath.

-

The base catalyst (e.g., KOH) is added to the mixture.

-

The reaction is stirred at 0°C for a period of approximately 8 hours to achieve optimal yield.[1] Alternatively, with KOtBu, the reaction can be run for 6-12 hours, starting at 0°C and allowing it to warm to room temperature.[1]

-

-

Purification: After the reaction is complete, the product is typically purified. This can involve an aqueous workup followed by extraction with an organic solvent. Further purification can be achieved through recrystallization from a non-polar solvent system, such as hexane/ethyl acetate, to yield the final product.[1]

Yields as high as 81.4% have been reported under optimized conditions.[1]

General Protocols for Determining Physical Properties

The physical properties listed in the table are determined using standard laboratory techniques:

-

Melting Point: Determined using a calibrated melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.

-

Boiling Point: Measured by distillation at a specific pressure. For substances that may decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at that lower pressure.

-

Density: Typically measured using a pycnometer or a hydrometer at a specified temperature.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid substance.

-

Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.[4][9]

Workflow Visualization

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

Signaling Pathways and Applications

Currently, there is no specific signaling pathway that has been identified in the literature for this compound. Its primary significance in the field of drug development and research lies in its role as a versatile chemical intermediate.[1] The presence of the hydroxyl group and the carbon-carbon triple bond allows for a variety of chemical transformations, such as oxidation, reduction, and substitution reactions.[1] These reactions enable the synthesis of more complex molecules with potential biological activities. Its use in the pharmaceutical industry is as an intermediate in the creation of new drugs.[2]

References

- 1. This compound | 1719-19-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound (1719-19-3) for sale [vulcanchem.com]

- 4. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-phenyl-3-butyn-2-ol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. 2-Methyl-4-phenyl-3-butyn-2-ol | 1719-19-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-METHYL-4-PHENYL-3-BUTYN-2-OL - Safety Data Sheet [chemicalbook.com]

- 9. (Z)-2-methyl-4-phenylbut-3-en-2-ol | C11H14O | CID 12066499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-4-phenylbut-3-yn-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the aromatic acetylenic alcohol, 2-methyl-4-phenylbut-3-yn-2-ol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and a logical framework for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and expected IR spectroscopy for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.41 - 7.43 | m | 2H | Aromatic (ortho-protons) |

| 7.29 - 7.31 | m | 3H | Aromatic (meta- & para-protons) |

| 2.33 | s (br) | 1H | Hydroxyl (-OH) |

| 1.62 | s | 6H | Methyl (2 x -CH₃) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type |

| 131.6 | Aromatic C-H |

| 128.2 | Aromatic C-H |

| 122.7 | Aromatic C (quaternary) |

| 93.8 | Alkyne (C≡C-Ph) |

| 82.1 | Alkyne (C≡C-C(CH₃)₂) |

| 65.6 | Quaternary Carbon (C-OH) |

| 31.4 | Methyl (-CH₃) |

Infrared (IR) Spectral Data

While a detailed experimental peak list is not publicly available, the following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound. The data is based on an Attenuated Total Reflectance (ATR) FT-IR analysis.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (sp² C-H) |

| 2985 - 2870 | C-H stretch | Methyl (sp³ C-H) |

| ~2250 | C≡C stretch | Alkyne |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1000 | C-O stretch | Tertiary Alcohol |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring |

Experimental Protocols

The spectral data presented in this guide are based on standard laboratory procedures for NMR and IR spectroscopy.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Spectroscopy Protocol:

-

A solution of the compound in CDCl₃ was prepared.

-

The solution was transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum was recorded at 400 MHz.

-

The chemical shifts were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy Protocol:

-

A solution of the compound in CDCl₃ was prepared.

-

The solution was transferred to a 5 mm NMR tube.

-

The ¹³C NMR spectrum was recorded at 100 MHz with proton decoupling.

-

The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for analysis.[1]

Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory was employed.[1]

IR Spectroscopy Protocol (ATR-Neat):

-

The ATR crystal surface was thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried.

-

A small amount of the solid this compound sample was placed directly onto the ATR crystal.

-

The pressure arm was lowered to ensure firm contact between the sample and the crystal.

-

The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbut-3-yn-2-ol, a versatile acetylenic alcohol with significant applications in organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis and purification. The guide also briefly touches upon its known biological activities and its role as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic acetylenic alcohol. Its structure features a phenyl group attached to a butynyl chain with a tertiary alcohol at the C2 position.[1][2][3] This unique combination of a hydroxyl group, a carbon-carbon triple bond, and a phenyl ring makes it a valuable precursor in various chemical transformations.[1][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1719-19-3[1][4] |

| Molecular Formula | C₁₁H₁₂O[1][2][3] |

| Molecular Weight | 160.21 g/mol [1][2][3] |

| Canonical SMILES | CC(C)(C#CC1=CC=CC=C1)O |

| InChI Key | FUPXYICBZMASCM-UHFFFAOYSA-N[1] |

| Synonyms | 4-Phenyl-2-methylbutyn-2-ol, 1,1-Dimethyl-3-phenyl-2-propyne-1-ol, 3-Methyl-1-phenyl-1-butyne-3-ol[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound is a solid at room temperature and is soluble in polar organic solvents.[1]

| Property | Value |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 48-51 °C |

| Boiling Point | 147 °C[1] |

| Density | 1.04 g/cm³ |

| Flash Point | 116.3 °C |

| Refractive Index | 1.557 |

| Storage Temperature | 2-8 °C[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is supported by ¹H and ¹³C NMR spectroscopy. The following data has been reported in CDCl₃:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ = 7.41 - 7.43 (m, 2H) | δ = 131.6 |

| δ = 7.29 - 7.31 (m, 3H) | δ = 128.2 |

| δ = 2.33 (s, br, 1H) | δ = 122.7 |

| δ = 1.62 (s, 6H) | δ = 93.8 |

| δ = 82.1 | |

| δ = 65.6 | |

| δ = 31.4 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR and MS data are available for this compound, providing further confirmation of its functional groups and molecular weight. This information can be accessed through various chemical databases.

Synthesis

Synthetic Pathway

This compound is commonly synthesized via the condensation reaction of phenylacetylene (B144264) with acetone. This reaction is typically base-catalyzed.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound:

Materials:

-

Phenylacetylene

-

Acetone

-

Sodium Hydride (NaH)

-

Dimethylformamide (DMF)

-

Silica (B1680970) gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a 50 mL round-bottom flask, add phenylacetylene (1 equivalent) in DMF (5 mL).

-

Cool the mixture to 0 °C and stir for 10 minutes.

-

Add sodium hydride (1 equivalent) to the flask.

-

Continue the reaction at 0 °C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate workup.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its functional groups.[1] The hydroxyl group can undergo substitution and elimination reactions, while the carbon-carbon triple bond is susceptible to addition reactions like hydrogenation and halogenation.[3] The phenyl group can also participate in electrophilic aromatic substitution.[3]

These reactive sites allow for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

Caption: Key chemical reactions of this compound.

Biological Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties.[3] This activity is reported to be more pronounced against Gram-positive bacteria.[3] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[3] The presence of the carbon-carbon triple bond is considered essential for its antimicrobial effects.[3] The hydroxyl group facilitates interactions with enzymes and receptors through hydrogen bonding, while the phenyl group contributes to hydrophobic interactions.[1] Further research is necessary to fully elucidate its biological role and potential therapeutic applications.

Safety Information

For detailed safety and handling information, refer to the Safety Data Sheet (SDS). Standard laboratory safety protocols should be followed when working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity centered on the hydroxyl group of 2-Methyl-4-phenylbut-3-yn-2-ol, a tertiary propargylic alcohol. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its unique structure, featuring a tertiary alcohol adjacent to a carbon-carbon triple bond, gives rise to characteristic and synthetically useful transformations, primarily dominated by acid-catalyzed rearrangements.

Synthesis of this compound

The principal and most direct synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetone (B3395972). This reaction is typically achieved by deprotonating phenylacetylene (B144264) with a strong base, followed by the addition of acetone as the electrophile.

Common Synthetic Methodologies:

-

Base-Catalyzed Condensation: The reaction between phenylacetylene and acetone can be catalyzed by a base such as potassium hydroxide (B78521) (KOH) or potassium t-butoxide.[1][3]

-

Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (n-BuLi) can also be used to generate the phenylacetylide nucleophile for addition to acetone.

The logical workflow for this synthesis is illustrated below.

Caption: General synthetic workflow for this compound.

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dominated by its behavior as a tertiary propargylic alcohol. Under acidic conditions, it is highly susceptible to rearrangement reactions. Direct substitution is also possible, while esterification is challenging due to steric hindrance.

The primary reaction pathways are summarized in the diagram below.

Caption: Key reactivity pathways of the hydroxyl group.

The most prominent reaction of tertiary propargyl alcohols like this compound is the Meyer-Schuster rearrangement.[4][5] This acid-catalyzed process converts the alcohol into an α,β-unsaturated ketone.[4][6][7] The reaction proceeds through protonation of the hydroxyl group, elimination of water to form a resonance-stabilized carbocation, followed by a 1,3-hydroxyl shift and tautomerization.

For this compound, the expected product is 4-phenyl-3-methylbut-3-en-2-one. It is important to note that for tertiary alcohols, the Meyer-Schuster rearrangement can compete with the Rupe reaction, which yields a different α,β-unsaturated ketone.[4] However, the Meyer-Schuster pathway is generally favored. Modern protocols often use milder Lewis acid or transition-metal catalysts to improve yields and selectivity.[4][8]

| Reaction | Catalyst/Conditions | Product | Yield | Reference |

| Meyer-Schuster | Strong acids (e.g., PTSA, H₂SO₄) | 4-Phenyl-3-methylbut-3-en-2-one | Moderate to High | [4][5] |

| Meyer-Schuster | Microwave, InCl₃ | 4-Phenyl-3-methylbut-3-en-2-one | Excellent | [4] |

The tertiary nature of the alcohol and its propargylic position facilitate nucleophilic substitution reactions (SN1-type) via a stabilized carbocation intermediate.[1][3] The hydroxyl group can be replaced by various nucleophiles, most commonly halides.

Common reagents for these transformations include:

| Reaction | Reagent | Product | Yield |

| Chlorination | Thionyl Chloride (SOCl₂) | 2-Chloro-2-methyl-4-phenylbut-3-yne | Not Specified |

| Bromination | Phosphorus Tribromide (PBr₃) | 2-Bromo-2-methyl-4-phenylbut-3-yne | Not Specified |

Direct esterification of tertiary alcohols with carboxylic acids under standard acidic conditions (Fischer esterification) is often inefficient.[9][10] This is due to the steric hindrance around the tertiary carbon and the competing elimination reaction (dehydration) that forms alkenes.[9][11]

Alternative mechanisms for esterifying tertiary alcohols involve the formation of a stable tertiary carbocation, which is then attacked by the carboxylic acid.[11] However, for a molecule prone to rearrangement like this compound, this pathway can be complicated. More effective methods would typically involve activating the carboxylic acid (e.g., using acyl chlorides or anhydrides) or employing specialized catalysts.

Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols (e.g., KMnO₄, CrO₃).[1] Lacking a hydrogen atom on the carbinol carbon, oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds, resulting in degradation of the molecule.

Experimental Protocols

This protocol is adapted from literature procedures describing the condensation of phenylacetylene and acetone.[1][3]

-

Reagents: Phenylacetylene, Acetone, Potassium Hydroxide (KOH), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride.

-

Procedure:

-

A solution of phenylacetylene (1.0 eq) in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

-

Powdered potassium hydroxide (1.2 eq) is added portion-wise to the stirred solution.

-

Acetone (1.5 eq) is added dropwise to the mixture, maintaining the temperature at 0°C.

-

The reaction is stirred at 0°C for 8 hours, monitoring progress by TLC.[1]

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like hexane (B92381) to yield the pure product.

-

-

Expected Yield: Optimized conditions report yields up to 81.4%.[1]

This is a general protocol for the acid-catalyzed rearrangement of a tertiary propargyl alcohol.

-

Reagents: this compound, Sulfuric acid (or p-toluenesulfonic acid), Dioxane (or other suitable solvent), Water.

-

Procedure:

-

This compound (1.0 eq) is dissolved in a mixture of dioxane and water.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added to the solution.

-

The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to afford 4-phenyl-3-methylbut-3-en-2-one.

-

References

- 1. This compound | 1719-19-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound (1719-19-3) for sale [vulcanchem.com]

- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. echemi.com [echemi.com]

Stability of 2-Methyl-4-phenylbut-3-yn-2-ol Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 2-methyl-4-phenylbut-3-yn-2-ol, a tertiary propargyl alcohol, under acidic conditions. The document elucidates the primary acid-catalyzed transformations this compound undergoes, namely the Meyer-Schuster and Rupe rearrangements. Detailed reaction mechanisms, influencing factors, and expected product outcomes are presented. Furthermore, this guide furnishes comprehensive, representative experimental protocols for conducting these reactions and for the potential minimization of undesired rearrangements. The information is intended to assist researchers in predicting the behavior of this molecule in acidic environments, controlling its reactivity, and developing robust synthetic and formulation strategies.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] Its structure, featuring a tertiary alcohol adjacent to a phenyl-substituted alkyne, confers unique reactivity. While stable under neutral and basic conditions, the presence of acid catalyzes profound molecular rearrangements, significantly impacting its chemical integrity. Understanding these transformations is critical for its effective utilization in multi-step syntheses and for ensuring stability in acidic drug formulations. This guide details the key acid-catalyzed degradation pathways of this compound.

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound is susceptible to two primary competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[3][4] The reaction conditions, particularly the nature of the acid catalyst and temperature, can influence the product distribution.

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[3] For a tertiary propargyl alcohol such as this compound, this rearrangement leads to the formation of an α,β-unsaturated ketone. The generally accepted mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. A 1,3-hydroxyl shift and subsequent tautomerization yield the final product.

The Rupe Rearrangement

A competing pathway for tertiary propargyl alcohols is the Rupe rearrangement, which yields an α,β-unsaturated methyl ketone.[3][4] This reaction also proceeds through an initial protonation and dehydration. However, instead of a 1,3-hydroxyl shift, the reaction is thought to involve the formation of an enyne intermediate, which is then hydrated to give the final product.

Quantitative Data and Product Distribution

| Condition | Acid Catalyst | Temperature | Expected Major Product(s) | Notes |

| Mild | Lewis Acids (e.g., InCl₃, Ag-based catalysts) | Low to Ambient | Minimized rearrangement; starting material recovery | Lewis acids can promote other reactions, but are generally milder for this rearrangement.[3] |

| Moderate | Brønsted Acids (e.g., PTSA, aqueous H₂SO₄) | Ambient to Moderate (e.g., 40-60 °C) | Mixture of Meyer-Schuster and Rupe products | The ratio will depend on the specific acid and solvent system. |

| Harsh | Strong Brønsted Acids (e.g., concentrated H₂SO₄) | Elevated (e.g., >80 °C) | Predominantly Rupe and Meyer-Schuster products, potential for polymerization/charring | Harsh conditions can lead to complex product mixtures and decomposition. |

Experimental Protocols

The following are representative experimental protocols for the acid-catalyzed rearrangement of this compound, based on general procedures for Meyer-Schuster and Rupe rearrangements found in the literature.

Protocol for Meyer-Schuster/Rupe Rearrangement with a Brønsted Acid

Objective: To induce the rearrangement of this compound using a common Brønsted acid.

Materials:

-

This compound

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

-

Toluene (B28343) or Dioxane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in toluene (or dioxane) to a concentration of approximately 0.1-0.5 M.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture to a desired temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the rearrangement products.

Protocol for Minimizing Rearrangement During Acidic Workup

Objective: To neutralize a reaction mixture containing this compound while minimizing acid-catalyzed rearrangement.

Materials:

-

Reaction mixture containing this compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or a phosphate (B84403) buffer (pH 7)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of ammonium chloride or a neutral phosphate buffer with vigorous stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract with the appropriate organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure at a low temperature.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Acid-catalyzed rearrangement pathways of this compound.

Caption: General experimental workflow for acid-catalyzed rearrangement.

Conclusion

The stability of this compound is significantly compromised under acidic conditions, leading to the formation of Meyer-Schuster and Rupe rearrangement products. The extent of these transformations is dependent on the reaction conditions, with stronger acids and higher temperatures favoring rearrangement. For synthetic applications where the integrity of the tertiary propargyl alcohol is desired, careful control of pH and the use of mild, non-acidic conditions are paramount. This guide provides the foundational knowledge and practical protocols to enable researchers to anticipate and control the reactivity of this versatile chemical entity.

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

Solubility Profile of 2-Methyl-4-phenylbut-3-yn-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-phenylbut-3-yn-2-ol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known qualitative solubility of the compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specified temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound, featuring a hydrophobic phenyl group and a hydrophilic tertiary alcohol group, results in a mixed polarity that dictates its solubility in various organic solvents.[3]

Qualitative Solubility Data

Published data indicates that this compound, a crystalline solid at room temperature, exhibits good solubility in several common organic solvents.[3] Conversely, its solubility in water is limited due to the presence of the hydrophobic phenyl group.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Ethanol | Good solubility[3] |

| Acetone | Good solubility[3] |

| Ethyl Acetate | Good solubility[3] |

| Water | Limited solubility[3] |

While this qualitative data is useful for initial solvent screening, quantitative data is essential for precise process design and development. The following sections provide a framework for obtaining this critical information.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data provides a general understanding, quantitative solubility data is paramount for the effective application of this compound in research and development. The experimental protocol and workflow detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating more efficient and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Oxidation of 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2-Methyl-4-phenylbut-3-yn-2-ol, a tertiary propargylic alcohol. The unique structural features of this molecule, specifically the presence of a tertiary alcohol adjacent to a carbon-carbon triple bond, present distinct challenges and opportunities in its oxidative transformation. This document details the primary oxidation pathways, outlines relevant experimental methodologies, and presents a comparative analysis of various oxidizing agents.

Introduction: Structural Considerations and Reactivity

This compound is an aromatic acetylenic alcohol with a tertiary hydroxyl group.[1] The absence of an alpha-hydrogen on the carbinol carbon makes this substrate resistant to standard oxidation mechanisms that proceed via C-H bond abstraction at this position.[2] Consequently, many common oxidation protocols for primary and secondary alcohols are ineffective or lead to undesired side reactions such as carbon-carbon bond cleavage or molecular rearrangements.

The primary product of a successful oxidation would be the corresponding α,β-unsaturated ketone, 2-methyl-4-phenylbut-3-yn-2-one. However, achieving this transformation selectively and in high yield is a significant synthetic challenge. This guide will explore both classical and modern oxidation methods and discuss their applicability to this specific substrate.

Mechanisms of Oxidation

The oxidation of this compound can be approached through several mechanistic pathways, depending on the chosen reagent and reaction conditions.

Chromium-Based Oxidants (e.g., Jones Reagent)

Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent.[3][4][5][6][7] While highly effective for primary and secondary alcohols, its application to tertiary alcohols like this compound is limited. A direct oxidation to the ketone is not feasible due to the lack of an alpha-hydrogen.[2] Under the harsh acidic conditions of the Jones oxidation, an elimination reaction to form an alkene, followed by oxidative cleavage, is a more probable pathway.

Figure 1: General mechanism of Jones oxidation for secondary alcohols and a plausible alternative pathway for tertiary alcohols.

Permanganate (B83412) Oxidation

Potassium permanganate (KMnO₄) is another strong oxidizing agent.[8][9] Similar to chromium-based oxidants, KMnO₄ is generally unreactive toward tertiary alcohols under mild conditions.[9] Under vigorous conditions (e.g., heat, strong acid or base), oxidative cleavage of the carbon-carbon bonds is the likely outcome. For alkynes, permanganate can lead to the formation of diones, and under harsher conditions, cleavage to carboxylic acids.[8][10]

Figure 2: General pathways for the permanganate oxidation of alkynes and the expected outcome for the title compound.

TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant (e.g., sodium hypochlorite), can selectively oxidize alcohols.[1][3][11][12] This system is particularly mild and often shows high selectivity for primary over secondary alcohols. While generally less reactive with tertiary alcohols, some TEMPO-based systems have been developed for their oxidation. The active oxidizing species is the N-oxoammonium ion, which is generated in situ.

Figure 3: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Comparative Data on Oxidation Methods

Quantitative data for the direct oxidation of this compound to the corresponding ketone is scarce in the literature due to the challenges mentioned. The following table summarizes various oxidation methods applied to propargylic alcohols, providing a comparative framework.

| Oxidation Method | Oxidizing Agent/Catalyst | Co-oxidant/Conditions | Substrate Type | Product | Yield (%) | Reference |

| Jones Oxidation | CrO₃/H₂SO₄ | Acetone, 0 °C to rt | Primary & Secondary Propargylic Alcohols | Carboxylic Acids/Ketones | Generally High | [3],[4] |

| Permanganate Oxidation | KMnO₄ | Acetone/H₂O, neutral or basic | Alkynes | Diones or Cleavage Products | Variable | [8],[10] |

| TEMPO/Bleach | TEMPO | NaOCl, NaHCO₃, KBr, CH₂Cl₂/H₂O | Primary & Secondary Propargylic Alcohols | Aldehydes/Ketones | Up to 97% | [13] |

| Fe/TEMPO Aerobic | Fe(NO₃)₃·9H₂O, TEMPO | NaCl, O₂ (air), Toluene, rt | Primary & Secondary Propargylic Alcohols | Aldehydes/Ketones | Good to Excellent | [14] |

| Electrochemical | TFNHPI (mediator) | tBuOOH, undivided cell | Propargylic Benzylic Alcohols | Ketones | >75% | [15] |

| Oxidative Rearrangement | m-CPBA | Trifluoroacetic acid | Tertiary Propargylic Alcohols | Enoic Acids | - | [1] |

Experimental Protocols

Given the difficulty of a direct oxidation, a robust experimental protocol for the selective conversion of this compound to 2-methyl-4-phenylbut-3-yn-2-one is not well-established. Below is a general protocol for a TEMPO-based oxidation, which is considered a milder method and may offer a better chance of success compared to harsher reagents. Researchers should be prepared to optimize conditions and anticipate potential side reactions.

General Protocol for TEMPO-Catalyzed Oxidation

This protocol is adapted from procedures for the oxidation of secondary alcohols and may require optimization for the tertiary substrate.

Materials:

-

This compound

-

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

-

Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of sodium bicarbonate, followed by potassium bromide (0.1 eq) and TEMPO (0.01-0.05 eq).

-

Oxidation: Cool the biphasic mixture in an ice bath (0 °C). Slowly add sodium hypochlorite solution (1.1-1.5 eq) dropwise while stirring vigorously. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess hypochlorite.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Expected Challenges:

-

Low Reactivity: Due to the tertiary nature of the alcohol, the reaction may be very slow or may not proceed to completion.

-

Side Reactions: Under forcing conditions (e.g., elevated temperature, prolonged reaction time), degradation or rearrangement of the starting material or product may occur.

Conclusion

The oxidation of this compound is a challenging transformation due to the steric hindrance and lack of an alpha-hydrogen at the tertiary carbinol center. While traditional strong oxidizing agents like Jones reagent and potassium permanganate are likely to cause cleavage or other undesired reactions, milder catalytic systems, such as those based on TEMPO, offer a more promising, albeit still challenging, route to the desired α,β-unsaturated ketone. Further research and methods development, possibly exploring novel catalytic systems or electrochemical approaches, are warranted to establish a reliable and high-yielding protocol for this specific transformation. Researchers in drug development should consider these synthetic challenges when designing synthetic routes involving this or similar structural motifs.

References

- 1. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Khan Academy [khanacademy.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 14. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 15. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reduction of the Alkyne in 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the stereoselective reduction of the alkyne functionality in 2-Methyl-4-phenylbut-3-yn-2-ol. The controlled reduction of propargyl alcohols is a critical transformation in organic synthesis, enabling access to stereochemically defined allylic alcohols, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. This document details the experimental protocols, underlying mechanisms, and expected outcomes for three principal reduction strategies: catalytic hydrogenation for cis-alkene synthesis, dissolving metal reduction for trans-alkene synthesis, and hydride reduction for the stereoselective formation of trans-allylic alcohols.

Catalytic Hydrogenation: Synthesis of (Z)-2-Methyl-4-phenylbut-3-en-2-ol

Catalytic hydrogenation of alkynes in the presence of a "poisoned" catalyst, such as Lindlar's catalyst, is the most common method for the stereoselective synthesis of cis or (Z)-alkenes. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

| Parameter | Value/Range | Notes |

| Product | (Z)-2-Methyl-4-phenylbut-3-en-2-ol | High stereoselectivity for the cis-isomer is expected. |

| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | P-2 Nickel catalyst can also be used for similar selectivity. |

| Solvent | Ethyl acetate, Hexane, Ethanol (B145695), or Methanol | The choice of solvent can influence reaction rate and selectivity.[1] |

| Hydrogen Pressure | 1-4 atm (or balloon pressure) | Higher pressures may lead to over-reduction. |

| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |

| Reaction Time | 1-12 hours | Monitored by TLC or GC until starting material is consumed. |

| Typical Yield | >90% | Yields are generally high for this type of transformation. |

| Stereoselectivity | >95% (Z)-isomer | Excellent stereocontrol is a hallmark of this method. |

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (B57606) (optional, as a co-catalyst poison)

-

Anhydrous solvent (e.g., Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer

-

Celite or activated carbon for filtration

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq).

-

Solvent and Catalyst Addition: The substrate is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate, approx. 0.1 M concentration). Lindlar's catalyst (5-10 mol% of palladium relative to the substrate) is then added to the solution.[2] A small amount of quinoline (1-2 drops) can be added to further prevent over-reduction.

-

Inert Atmosphere: The flask is sealed and purged with an inert gas (argon or nitrogen) to remove oxygen.

-

Hydrogenation: The atmosphere is then replaced with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is used with a controlled pressure of 1-4 atm.[2]

-

Reaction: The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion, the hydrogen gas is carefully vented and the reaction mixture is purged with an inert gas. The mixture is then filtered through a pad of Celite or activated carbon to remove the catalyst. The filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product, (Z)-2-Methyl-4-phenylbut-3-en-2-ol, can be purified by column chromatography on silica (B1680970) gel if necessary.

Caption: Experimental workflow for Lindlar hydrogenation.

Dissolving Metal Reduction: Synthesis of (E)-2-Methyl-4-phenylbut-3-en-2-ol

The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) is a classic method for preparing trans or (E)-alkenes. The reaction proceeds through a radical anion intermediate, and the stereochemical outcome is determined by the greater stability of the trans-vinylic radical intermediate.

| Parameter | Value/Range | Notes |

| Product | (E)-2-Methyl-4-phenylbut-3-en-2-ol | High stereoselectivity for the trans-isomer is expected. |

| Reagents | Sodium (Na) or Lithium (Li) metal, Liquid Ammonia (NH₃) | At least two molar equivalents of the alkali metal are required.[3] |

| Solvent | Liquid Ammonia | The reaction is carried out at the boiling point of ammonia (-33 °C). |

| Proton Source | Ammonia or an added alcohol (e.g., ethanol or tert-butanol) | Alcohol can accelerate the protonation steps. |

| Temperature | -33 °C to -78 °C | A dry ice/acetone bath is typically used for cooling. |

| Reaction Time | 0.5-2 hours | The persistence of the blue color indicates the presence of solvated electrons. |

| Typical Yield | 80-95% | Yields are generally high for internal alkynes. |

| Stereoselectivity | >95% (E)-isomer | The reaction is highly stereoselective for the trans-product. |

Materials:

-

This compound

-

Sodium metal

-

Liquid ammonia

-

Anhydrous diethyl ether or THF

-

Ammonium (B1175870) chloride (for quenching)

-

Dry ice/acetone bath

-

Dewar condenser

Procedure:

-

Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet is assembled and flame-dried under a stream of inert gas.

-

Ammonia Condensation: The flask is cooled to -78 °C in a dry ice/acetone bath, and ammonia gas is condensed into the flask.

-

Sodium Dissolution: Small pieces of sodium metal (2.2 eq) are carefully added to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[3]

-

Substrate Addition: A solution of this compound (1.0 eq) in a minimal amount of anhydrous THF or ether is added dropwise to the sodium-ammonia solution.

-

Reaction: The reaction is stirred at -78 °C to -33 °C. The reaction is typically complete when the blue color persists for an extended period, indicating the consumption of the alkyne.

-

Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (E)-2-Methyl-4-phenylbut-3-en-2-ol, can be purified by column chromatography on silica gel.

Caption: Mechanism of sodium in liquid ammonia reduction.

Hydride Reduction (Chan Alkyne Reduction): Synthesis of (E)-2-Methyl-4-phenylbut-3-en-2-ol

The reduction of propargyl alcohols with certain aluminum hydrides, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or lithium aluminum hydride (LiAlH₄), provides a highly stereoselective route to trans or (E)-allylic alcohols. This method is known as the Chan alkyne reduction.

| Parameter | Value/Range | Notes |

| Product | (E)-2-Methyl-4-phenylbut-3-en-2-ol | High stereoselectivity for the trans-isomer is expected. |

| Reagent | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or LiAlH₄ | Red-Al® is often preferred due to its higher solubility in organic solvents.[4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic ethereal solvents are required. |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature. |

| Reaction Time | 1-4 hours | Monitored by TLC or GC. |

| Typical Yield | 80-95% | Good to excellent yields are generally obtained. |

| Stereoselectivity | >98% (E)-isomer | The reaction is highly stereospecific for the trans product.[4] |

Materials:

-

This compound

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 70% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or dilute sulfuric acid for work-up

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous THF.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Red-Al® (1.5-2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. Hydrogen gas evolution will be observed initially as the hydroxyl group reacts.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.

-

Monitoring: The reaction progress is monitored by TLC or GC.

-

Work-up: The reaction is cooled back to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of sodium potassium tartrate is added, and the mixture is stirred vigorously until two clear layers form.

-

Extraction: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude (E)-2-Methyl-4-phenylbut-3-en-2-ol is purified by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-phenylbut-3-yn-2-ol in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] 2-Methyl-4-phenylbut-3-yn-2-ol is a valuable reagent in this context, serving as a stable, easily handled, and commercially available surrogate for the volatile and potentially hazardous phenylacetylene. The tertiary alcohol moiety acts as a protecting group for the terminal alkyne, which can be readily removed in situ or in a subsequent step. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira coupling reactions, including both copper-free and copper-cocatalyzed systems.

Reaction Principle

The overall transformation involves the palladium-catalyzed coupling of an aryl or vinyl halide with this compound, followed by the removal of the acetone (B3395972) protecting group to yield the desired phenylalkyne derivative. The reaction can be performed as a one-pot, two-step sequence or as a direct coupling followed by a separate deprotection step.

General Reaction Scheme:

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes: 2-Methyl-4-phenylbut-3-yn-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Methyl-4-phenylbut-3-yn-2-ol and its structural analogs as key intermediates in the synthesis of complex pharmaceutical compounds. The unique chemical structure of this propargyl alcohol, featuring a terminal alkyne and a tertiary alcohol, makes it a valuable building block, particularly in carbon-carbon bond-forming reactions such as the Sonogashira coupling.

This document provides an overview of its application, focusing on the synthesis of an intermediate for the anticancer drug Erlotinib, quantitative data from various synthetic protocols, detailed experimental procedures, and visualizations of the synthetic pathway and experimental workflow.

Application in the Synthesis of an Erlotinib Intermediate